molecular formula C7H6N2OS B167677 5-Methoxy-2,1,3-benzothiadiazole CAS No. 1753-76-0

5-Methoxy-2,1,3-benzothiadiazole

Cat. No.: B167677
CAS No.: 1753-76-0
M. Wt: 166.2 g/mol
InChI Key: XAPHRZKQDIJZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules. Its strong electron-withdrawing properties make it valuable in the design of new materials with specific electronic properties .

Biology: In biological research, this compound is used in the development of fluorescent probes for bioimaging. Its ability to facilitate intramolecular charge transfer enhances its fluorescence properties, making it useful for imaging applications .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-cancer, anti-bacterial, or anti-inflammatory activities .

Industry: In industrial applications, this compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its strong electron-withdrawing properties and ability to facilitate charge transfer make it an ideal component for these devices .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,1,3-benzothiadiazole involves its strong electron-withdrawing properties, which facilitate intramolecular charge transfer (ICT). This charge transfer can lead to the formation of excited states with unique photophysical properties, such as fluorescence . The molecular targets and pathways involved in its action depend on the specific application. For example, in bioimaging, the compound targets specific cellular structures and emits fluorescence upon excitation .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2,1,3-benzothiadiazole is unique due to its methoxy group, which enhances its electron-withdrawing properties and facilitates intramolecular charge transfer. This makes it particularly valuable in applications requiring strong fluorescence and charge transfer properties .

Properties

IUPAC Name

5-methoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPHRZKQDIJZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381763
Record name 5-methoxy-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-76-0
Record name 5-Methoxy-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2,1,3-benzothiadiazole
Reactant of Route 2
5-Methoxy-2,1,3-benzothiadiazole
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2,1,3-benzothiadiazole
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2,1,3-benzothiadiazole
Reactant of Route 5
5-Methoxy-2,1,3-benzothiadiazole
Reactant of Route 6
5-Methoxy-2,1,3-benzothiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.